Cas no 1794939-53-9 (({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate)
![({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate structure](https://ja.kuujia.com/scimg/cas/1794939-53-9x500.png)
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate 化学的及び物理的性質
名前と識別子
-
- 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2,4-difluorobenzoate
- 2-oxo-2-{[2-(trifluoromethyl)benzyl]amino}ethyl 2,4-difluorobenzoate
- STL195183
- [2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,4-difluorobenzoate
- ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate
-
- インチ: 1S/C17H12F5NO3/c18-11-5-6-12(14(19)7-11)16(25)26-9-15(24)23-8-10-3-1-2-4-13(10)17(20,21)22/h1-7H,8-9H2,(H,23,24)
- InChIKey: SSLGSPHZODVGIP-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=CC=1CNC(COC(C1C=CC(=CC=1F)F)=O)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 499
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 55.4
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-4085-20mg |
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate |
1794939-53-9 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6609-4085-3mg |
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate |
1794939-53-9 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-4085-30mg |
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate |
1794939-53-9 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6609-4085-20μmol |
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate |
1794939-53-9 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-4085-1mg |
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate |
1794939-53-9 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6609-4085-15mg |
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate |
1794939-53-9 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6609-4085-25mg |
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate |
1794939-53-9 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6609-4085-2mg |
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate |
1794939-53-9 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6609-4085-4mg |
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate |
1794939-53-9 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6609-4085-5μmol |
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate |
1794939-53-9 | 5μmol |
$63.0 | 2023-09-07 |
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate 関連文献
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoateに関する追加情報
Introduction to ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate (CAS No: 1794939-53-9)
{[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate, identified by the CAS number 1794939-53-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of a carbamoyl group and difluorobenzene moieties, which contribute to its unique chemical properties and potential biological activities. The incorporation of a trifluoromethyl group in its structure enhances its lipophilicity and metabolic stability, making it a valuable candidate for further exploration in drug discovery and development.
The structural framework of this compound consists of a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, linked to a carbamoyl moiety that further extends with a methyl group. The presence of the trifluoromethyl group at the para position relative to the carbamoyl linkage introduces a significant electronic influence, which can modulate the reactivity and binding affinity of the molecule. This feature is particularly relevant in the design of pharmacophores targeting various biological pathways.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced pharmacokinetic properties. The use of fluorine atoms can lead to improved solubility, bioavailability, and resistance to metabolic degradation. Specifically, the difluorobenzene core in {[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate has been explored in several medicinal chemistry campaigns for its ability to interact with biological targets in a manner distinct from unsubstituted benzenes. This has opened up new avenues for developing novel therapeutic agents with improved efficacy and reduced side effects.
The synthesis of {[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The introduction of the trifluoromethyl group typically requires specialized reagents and conditions to ensure high yield and selectivity. Additionally, the formation of the carbamoyl linkage necessitates careful control over reaction parameters to avoid unwanted byproducts. These synthetic challenges have driven innovation in catalytic systems and reaction optimization techniques, contributing to advancements in synthetic organic chemistry.
The potential biological activity of {[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate has been investigated through various computational and experimental approaches. Computational studies have suggested that the trifluoromethyl group may enhance binding interactions with specific enzymes or receptors due to its electron-withdrawing properties. Furthermore, the difluorobenzene moiety could contribute to favorable interactions through hydrophobic effects or dipole-dipole interactions. These predictions have been validated through experimental assays that demonstrate promising activity against certain biological targets.
In particular, recent research has focused on exploring the compound's potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. The structural features of {[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate make it an attractive candidate for designing molecules that can selectively inhibit aberrant kinase activity without affecting normal cellular processes. Preliminary results from in vitro studies indicate that derivatives of this compound exhibit inhibitory effects on specific kinases, warranting further investigation into their therapeutic potential.
The impact of fluorine substitution on the pharmacological properties of this compound has also been examined in detail. Fluoroaromatics are known for their ability to modulate drug metabolism and transport processes. For instance, fluorine atoms can influence passive diffusion across biological membranes by altering lipophilicity and polarizability. Additionally, fluorine substitution can affect binding kinetics by introducing steric or electronic changes that enhance receptor affinity. These effects have been systematically studied using high-throughput screening technologies and molecular modeling techniques.
The synthetic utility of {[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate extends beyond its direct application as a pharmacophore. It serves as a versatile building block for generating libraries of related compounds through functional group modifications or derivatization strategies. Such libraries are essential for identifying lead compounds that can be optimized further through structure-activity relationship (SAR) studies. The availability of this compound as a starting material has facilitated rapid exploration of novel chemical space, accelerating the drug discovery process.
The safety profile and handling guidelines for {[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate have been carefully evaluated based on its chemical properties. While it does not pose significant health hazards under normal conditions, standard laboratory practices should be followed when handling this compound to ensure safe usage. Proper storage conditions, including temperature control and inert atmosphere requirements if necessary, should be maintained to preserve its integrity. Additionally, personal protective equipment (PPE) such as gloves and safety goggles is recommended during handling procedures.
The future prospects for {[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate are promising given its unique structural features and potential biological activities. Ongoing research aims to elucidate its mechanism of action through detailed biochemical studies and animal models. Furthermore, efforts are underway to develop more efficient synthetic routes that will reduce costs and improve scalability for industrial applications. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.
1794939-53-9 (({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate) 関連製品
- 337921-63-8(1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime)
- 728864-79-7(5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride)
- 887208-91-5(ethyl 2-(2Z)-2-(3-nitrobenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1805326-62-8(3-Amino-6-chloro-4-(difluoromethyl)-2-methylpyridine)
- 188861-57-6(6-(Bromomethyl)isoquinoline hydrobromide)
- 1154112-15-8(2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one)
- 1099597-38-2(1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene)
- 356783-24-9((E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide)
- 1795298-25-7(3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide)
- 1171665-11-4(1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole)



